Cas no 1019115-41-3 (1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine)
1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine Chemical and Physical Properties
Names and Identifiers
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- 1-[1-(3-chlorophenyl)imidazol-2-yl]piperazine
- 1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine
- 1-(1-(3-Chlorophenyl)-1h-imidazol-2-yl)piperazine
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- MDL: MFCD09864165
- Inchi: 1S/C13H15ClN4/c14-11-2-1-3-12(10-11)18-9-6-16-13(18)17-7-4-15-5-8-17/h1-3,6,9-10,15H,4-5,7-8H2
- InChI Key: SQLDVRRWLVNKRR-UHFFFAOYSA-N
- SMILES: ClC1=C([H])C([H])=C([H])C(=C1[H])N1C([H])=C([H])N=C1N1C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 270
- XLogP3: 2.1
- Topological Polar Surface Area: 33.1
1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C146556-100mg |
1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine |
1019115-41-3 | 100mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C146556-500mg |
1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine |
1019115-41-3 | 500mg |
$ 500.00 | 2022-06-06 | ||
| TRC | C146556-1g |
1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine |
1019115-41-3 | 1g |
$ 775.00 | 2022-06-06 | ||
| Enamine | EN300-238611-1g |
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]piperazine |
1019115-41-3 | 1g |
$728.0 | 2023-09-15 | ||
| Enamine | EN300-238611-5g |
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]piperazine |
1019115-41-3 | 5g |
$2110.0 | 2023-09-15 | ||
| Enamine | EN300-238611-10g |
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]piperazine |
1019115-41-3 | 10g |
$3131.0 | 2023-09-15 | ||
| Enamine | EN300-238611-0.05g |
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]piperazine |
1019115-41-3 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
| Enamine | EN300-238611-0.1g |
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]piperazine |
1019115-41-3 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
| Enamine | EN300-238611-0.25g |
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]piperazine |
1019115-41-3 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
| Enamine | EN300-238611-0.5g |
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]piperazine |
1019115-41-3 | 95% | 0.5g |
$699.0 | 2024-06-19 |
1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine
1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine: An Overview of CAS No. 1019115-41-3
1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine (CAS No. 1019115-41-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as CLIP for brevity, is a derivative of piperazine and features a unique imidazole moiety substituted with a 3-chlorophenyl group. The structural complexity and functional versatility of CLIP make it an intriguing candidate for various applications, including the development of novel therapeutic agents.
The chemical structure of CLIP is characterized by its piperazine ring, which is a common scaffold in many pharmaceuticals due to its ability to form hydrogen bonds and interact with biological targets. The imidazole moiety, known for its basicity and coordination properties, further enhances the compound's potential for pharmacological activity. The 3-chlorophenyl substitution adds additional complexity and can influence the compound's solubility, lipophilicity, and binding affinity to specific receptors.
In recent years, CLIP has been the subject of extensive research due to its potential as a lead compound in drug discovery. Studies have shown that CLIP exhibits promising activity against various biological targets, including enzymes, receptors, and ion channels. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that CLIP demonstrated significant inhibitory activity against a specific enzyme involved in neurodegenerative diseases. This finding has sparked interest in exploring CLIP as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
Beyond its enzymatic inhibition properties, CLIP has also shown potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways. A study published in the European Journal of Medicinal Chemistry in 2023 found that CLIP exhibited selective agonist activity at a specific GPCR subtype, suggesting its potential use in treating disorders related to this receptor class. This selective activity is particularly valuable in drug development, as it can minimize off-target effects and improve the safety profile of therapeutic agents.
The pharmacokinetic properties of CLIP have also been investigated to ensure its suitability for clinical applications. Research has shown that CLIP exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, making it suitable for chronic administration. Additionally, studies have demonstrated that CLIP has low toxicity and does not exhibit significant cytotoxic effects on normal cells, which is crucial for ensuring patient safety.
In the context of drug development, the structural flexibility of CLIP allows for the synthesis of various analogs through modifications at different positions on the piperazine ring or the imidazole moiety. These structural modifications can be used to optimize the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic behavior. For example, substituting different functional groups on the piperazine ring can enhance the compound's lipophilicity or improve its solubility in aqueous environments.
The potential applications of CLIP extend beyond traditional pharmaceuticals. In the field of chemical biology, CLIP-based compounds have been used as tools to probe cellular processes and understand disease mechanisms. For instance, researchers have utilized CLIP-derived probes to study protein-protein interactions and signaling pathways involved in cancer progression. These studies have provided valuable insights into the molecular basis of diseases and have identified new targets for therapeutic intervention.
In conclusion, CAS No. 1019115-41-3 (1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine), or simply CLIP strong>, is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new aspects of its biological activity and potential uses, contributing to advancements in drug discovery and chemical biology.
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